molecular formula C12H17FN2O2 B1402769 (S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate CAS No. 905587-16-8

(S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate

Cat. No. B1402769
M. Wt: 240.27 g/mol
InChI Key: NYGTZRSBDZWBCF-QMMMGPOBSA-N
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Description

The compound is a carbamate derivative with a fluoropyridinyl group. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides . The fluoropyridinyl group is a common motif in medicinal chemistry, known for its bio-relevant properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, substituted pyridines can be synthesized via various methodologies, including ring cleavage reactions . Another study mentioned the synthesis of 1H-pyrazolo[3,4-b]pyridines using 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound’s molecular weight can be calculated based on its molecular formula .

Scientific Research Applications

Synthesis and Intermediates

  • (S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. For example, it's an intermediate in the synthesis of omisertinib (AZD9291), an important drug used in cancer therapy (Zhao et al., 2017).
  • This compound is also used in the synthesis of novel protease inhibitors, where its enantioselective synthesis is vital for producing potent β-secretase inhibitors (Ghosh et al., 2017).

Crystallography and Molecular Structure

  • Research on similar compounds, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, provides insights into the molecular structure and crystallography of these compounds. They exhibit unique crystal packing and intermolecular interactions, which are critical for understanding their chemical behavior (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGTZRSBDZWBCF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744290
Record name tert-Butyl [(1S)-1-(5-fluoropyridin-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate

CAS RN

905587-16-8
Record name 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyridinyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905587-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1S)-1-(5-fluoropyridin-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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